2-Hydroxy-6-[(2-methoxyphenyl)sulfamoyl]quinoline-4-carboxylic acid
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Overview
Description
2-Hydroxy-6-[(2-methoxyphenyl)sulfamoyl]quinoline-4-carboxylic acid is a complex organic compound with the molecular formula C₁₇H₁₄N₂O₆S. This compound is known for its unique structure, which includes a quinoline core substituted with hydroxy, methoxyphenyl, and sulfamoyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-6-[(2-methoxyphenyl)sulfamoyl]quinoline-4-carboxylic acid typically involves multi-step organic reactions. One common method includes the condensation of 2-hydroxyquinoline-4-carboxylic acid with 2-methoxybenzenesulfonyl chloride in the presence of a base such as pyridine. This reaction proceeds under mild conditions and yields the desired product after purification .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial synthesis more sustainable .
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-6-[(2-methoxyphenyl)sulfamoyl]quinoline-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a quinone derivative.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like thiols, amines, and halides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group yields a quinone derivative, while reduction of a nitro group results in an amine .
Scientific Research Applications
2-Hydroxy-6-[(2-methoxyphenyl)sulfamoyl]quinoline-4-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has potential as an enzyme inhibitor and can be used in studies related to enzyme kinetics and inhibition.
Medicine: It is being investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: The compound can be used in the development of new materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 2-Hydroxy-6-[(2-methoxyphenyl)sulfamoyl]quinoline-4-carboxylic acid involves its interaction with specific molecular targets. For example, as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The sulfamoyl group can form hydrogen bonds with amino acid residues in the enzyme, enhancing its inhibitory effect .
Comparison with Similar Compounds
Similar Compounds
2-Hydroxyquinoline-4-carboxylic acid: Lacks the methoxyphenyl and sulfamoyl groups, making it less versatile in certain applications.
6-Methoxyquinoline-4-carboxylic acid:
2-Hydroxy-6-methylquinoline-4-carboxylic acid: Substitutes a methyl group for the methoxyphenyl group, altering its chemical properties.
Uniqueness
2-Hydroxy-6-[(2-methoxyphenyl)sulfamoyl]quinoline-4-carboxylic acid is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both hydroxy and sulfamoyl groups allows for diverse chemical modifications and interactions with biological targets .
Properties
Molecular Formula |
C17H14N2O6S |
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Molecular Weight |
374.4 g/mol |
IUPAC Name |
6-[(2-methoxyphenyl)sulfamoyl]-2-oxo-1H-quinoline-4-carboxylic acid |
InChI |
InChI=1S/C17H14N2O6S/c1-25-15-5-3-2-4-14(15)19-26(23,24)10-6-7-13-11(8-10)12(17(21)22)9-16(20)18-13/h2-9,19H,1H3,(H,18,20)(H,21,22) |
InChI Key |
UZKATCMZSZQUCO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1NS(=O)(=O)C2=CC3=C(C=C2)NC(=O)C=C3C(=O)O |
Origin of Product |
United States |
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